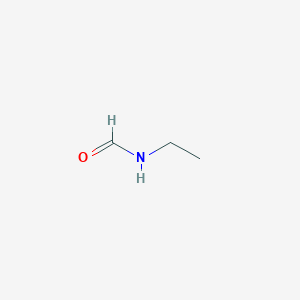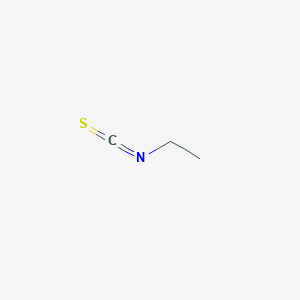
1,4-Cyclohexanedicarbonsäure
Übersicht
Beschreibung
1,4-Cyclohexanedicarboxylic acid (CHDA) is a cyclic dicarboxylic acid and an important industrial chemical. It is used in a wide range of applications, including pharmaceuticals, polymers, and fuel additives. CHDA is also known as 1,4-cyclohexanedicarboxylic acid, 1,4-cyclohexanedicarboxylic anhydride, and 1,4-cyclohexanedicarboxylic acid anhydride. CHDA is a versatile, non-toxic, and relatively safe compound.
Wissenschaftliche Forschungsanwendungen
Synthese von Polyestern
1,4-CHDA wird bei der Synthese von Polyestern verwendet . Polyester sind eine Art von Polymer, das in einer Vielzahl von Anwendungen eingesetzt wird, darunter Kleidung, Verpackungen und Kunststoffprodukte. Die Verwendung von 1,4-CHDA bei der Polyestersynthese trägt zur Schaffung von Materialien mit einzigartigen Eigenschaften bei .
Synthese von Polyamiden
1,4-CHDA wird auch bei der Synthese von Polyamiden verwendet . Polyamide, auch bekannt als Nylon, werden in vielen Anwendungen eingesetzt, darunter technische Kunststoffe, Automobilindustrie, elektrische Drähte, mechanische Komponenten, Monofilamente, Folien, Sportgeräte, Telekommunikation, Schuhe und technische Textilien .
Synthese von Copolyestern
1,4-CHDA kann bei der Synthese von Poly(butylenadipat-co-butylen-1,4-cyclohexanedicarboxylat)-Copolyestern verwendet werden . Diese Art von Copolyester hat aufgrund seiner einzigartigen Eigenschaften potenzielle Anwendungen in verschiedenen Bereichen .
Synthese von Polyesterpolyolen
1,4-CHDA kann bei der Synthese verschiedener Polyesterpolyole verwendet werden . Polyesterpolyole werden bei der Herstellung von Polyurethan verwendet, das Anwendungen in der Schaumstoffproduktion, Beschichtungen, Klebstoffen, Dichtstoffen und Elastomeren hat .
Katalysator bei der Polymerisation von Olefinen
1,4-CHDA wirkt als Katalysator bei der Polymerisation von Olefinen . Olefine, auch bekannt als Alkene, sind eine Art von Kohlenwasserstoff mit einer Kohlenstoff-Kohlenstoff-Doppelbindung. Sie werden bei der Herstellung vieler wichtiger Chemikalien und Polymere verwendet
Wirkmechanismus
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is an organic compound with the formula C6H10(CO2H)2
Mode of Action
One study suggests that 1,4-chda may exert a retardation effect on the percutaneous absorption and penetration of metronidazole (mtz), a commonly used antibiotic . This retardation effect is thought to be due to the formation of hydrogen bonds with ceramides, which are lipid molecules found in high concentrations in the cell membrane .
Pharmacokinetics
The retardation effect of 1,4-chda on the percutaneous absorption of mtz suggests that it may influence the bioavailability of other compounds .
Result of Action
It’s known that 1,4-chda has better weatherability, higher impact strength, and faster stress relaxation . These properties suggest that 1,4-CHDA could potentially influence the structural integrity and function of biological molecules and cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-CHDA. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling 1,4-CHDA . These precautions suggest that the physical state of 1,4-CHDA (e.g., solid vs. dust) and the surrounding environment (e.g., ventilation) can affect its behavior and effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,4-Cyclohexanedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a precursor to polycarbonates, which are used in various biochemical applications . The compound’s interaction with enzymes such as hydrogenases facilitates its conversion into other useful biochemical intermediates. These interactions are crucial for the synthesis of polymers and other complex molecules.
Cellular Effects
1,4-Cyclohexanedicarboxylic acid affects various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression, leading to changes in the production of proteins that are essential for cellular functions. These effects are critical for understanding the compound’s role in cellular biochemistry .
Molecular Mechanism
The molecular mechanism of 1,4-Cyclohexanedicarboxylic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to bind to enzymes and other proteins can lead to changes in their activity, which in turn affects various biochemical pathways. For example, its interaction with hydrogenases can facilitate the hydrogenation of other compounds, leading to the formation of new biochemical intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Cyclohexanedicarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of 1,4-Cyclohexanedicarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical studies .
Metabolic Pathways
1,4-Cyclohexanedicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. These metabolic pathways are essential for the synthesis of complex molecules and the regulation of metabolic flux. The compound’s role in these pathways can influence the levels of various metabolites, which are crucial for maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 1,4-Cyclohexanedicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications .
Subcellular Localization
1,4-Cyclohexanedicarboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. For instance, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .
Eigenschaften
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hexahydroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Cyclohexanedicarboxylic acid?
A1: The molecular formula of 1,4-Cyclohexanedicarboxylic acid is C8H12O4. Its molecular weight is 172.18 g/mol.
Q2: Are there any spectroscopic data available for 1,4-CHDA?
A2: Yes, Fourier-transform infrared spectroscopy (FTIR) data has been used to characterize 1,4-CHDA and its polymers. [, ]
Q3: Does 1,4-CHDA exhibit isomerism?
A3: Yes, 1,4-CHDA exists as both cis and trans isomers. The cis isomer can adopt either e,a (equatorial-axial) or e,e (equatorial-equatorial) conformations, while the trans isomer typically adopts the e,e conformation. [, , ]
Q4: How does the cis/trans isomerism of 1,4-CHDA influence its properties?
A4: The cis/trans ratio significantly impacts the properties of polymers incorporating 1,4-CHDA. For instance, the trans isomer promotes crystallinity, leading to higher melting temperatures and potentially influencing degradation rates. Conversely, a higher cis content can enhance flexibility and elasticity in polymers. [, , , ]
Q5: How is 1,4-CHDA utilized in polymer synthesis?
A5: 1,4-CHDA serves as a monomer in the production of various polyesters and polyamides. It is particularly valuable in creating biodegradable polymers. [, , , , , ]
Q6: What advantages does incorporating 1,4-CHDA offer in polyesters?
A6: 1,4-CHDA enhances the thermal and mechanical properties of polyesters. By adjusting the cis/trans ratio, researchers can fine-tune properties like melting temperature, tensile strength, and elasticity. [, , , , ]
Q7: Can 1,4-CHDA be used to modify existing polymers?
A7: Yes, 1,4-CHDA can be incorporated into existing polymers like poly(butylene terephthalate) (PBT) to modify their properties. This allows for tailoring melting temperature and enhancing specific mechanical properties without compromising thermal stability. []
Q8: Does 1,4-CHDA have catalytic applications?
A8: While not a catalyst itself, 1,4-CHDA plays a crucial role in the synthesis of catalysts. For example, it is used in preparing a catalyst for the hydrogenation of terephthalic acid to produce trans-1,4-Cyclohexanedicarboxylic acid. []
Q9: How does 1,4-CHDA perform under different conditions?
A9: The stability of 1,4-CHDA and its polymers can be influenced by factors like temperature, pH, and the presence of enzymes. For example, polyanhydrides derived from 1,4-CHDA degrade at different rates in aqueous solutions depending on their crystallinity. []
Q10: Have computational methods been used to study 1,4-CHDA?
A10: Yes, molecular docking simulations have been employed to investigate the interaction between 1,4-CHDA-modified polymers and enzymes like PC lipase, providing insights into degradation mechanisms. []
Q11: What is known about the toxicity of 1,4-CHDA?
A11: Studies suggest that 1,4-CHDA and related compounds like 1,4-cyclohexanedimethanol exhibit low to moderate toxicity. Research following the Elk River chemical spill indicated minimal toxicological risk to humans at low concentrations. []
Q12: Is 1,4-CHDA biodegradable?
A12: 1,4-CHDA-based polyanhydrides have demonstrated biodegradability, making them attractive for controlled drug delivery applications. []
Q13: How is 1,4-CHDA employed in drug delivery systems?
A13: Polyanhydrides synthesized from 1,4-CHDA can encapsulate and control the release of drugs. This approach is particularly promising for hydrolytically labile drugs, offering protection and sustained release. []
Q14: Are there any examples of interdisciplinary research involving 1,4-CHDA?
A14: Yes, research on 1,4-CHDA often bridges chemistry, materials science, and biomedical engineering. This interdisciplinary approach is exemplified in the development of biodegradable polymers for drug delivery and biomaterial applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
